molecular formula C6H9BrF2O2 B2677162 tert-butyl2-bromo-2,2-difluoroacetate CAS No. 263723-24-6

tert-butyl2-bromo-2,2-difluoroacetate

Cat. No.: B2677162
CAS No.: 263723-24-6
M. Wt: 231.037
InChI Key: LIUMYBWTRZTNMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction of tert-butyl acetate with bromodifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of tert-butyl 2-bromo-2,2-difluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Biological Activity

tert-butyl 2-bromo-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and insights from recent studies.

Chemical Structure and Properties

tert-butyl 2-bromo-2,2-difluoroacetate features a tert-butyl group, a bromoacetyl moiety, and two fluorine atoms. The presence of these functional groups contributes to its chemical reactivity and versatility in organic synthesis. The compound can participate in various reactions, including nucleophilic substitutions and reductions, which are critical for developing new pharmaceutical agents .

The biological activity of tert-butyl 2-bromo-2,2-difluoroacetate is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive, allowing it to be replaced by various nucleophiles such as amines and thiols. This reactivity enables the formation of diverse derivatives that may exhibit different biological activities .

Applications in Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-bromo-2,2-difluoroacetate serves as a building block for synthesizing pharmaceutical intermediates. Research indicates that compounds derived from this fluorinated ester have potential applications in developing antiviral and anticancer drugs. The unique properties imparted by the fluorine atoms enhance the biological activity of these derivatives .

Table 1: Summary of Biological Applications

Application AreaDescription
Antiviral AgentsUsed in synthesizing compounds targeting viral replication.
Anticancer CompoundsServes as a precursor for developing anticancer agents.
AgrochemicalsApplied in synthesizing herbicides and insecticides .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 2-bromo-2,2-difluoroacetate and its derivatives:

  • Antibacterial Activity : A study screened various derivatives for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
  • Antifungal Activity : Research has shown that some compounds derived from tert-butyl 2-bromo-2,2-difluoroacetate demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus flavus. These findings suggest potential therapeutic uses in treating fungal infections .
  • In Vivo Studies : In vivo studies have indicated that specific derivatives can effectively inhibit tumor growth in animal models, showcasing their potential as anticancer agents .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as ethyl 2-bromo-2,2-difluoroacetate and methyl 2-bromo-2,2-difluoroacetate, tert-butyl 2-bromo-2,2-difluoroacetate exhibits enhanced stability and reactivity due to the steric hindrance provided by the tert-butyl group. This unique characteristic allows for more selective reactions and potentially greater biological activity .

Table 2: Comparison of Related Compounds

CompoundKey FeaturesBiological Activity
tert-butyl 2-bromo-2,2-difluoroacetateHigh reactivity; sterically hinderedSignificant antibacterial & anticancer potential
Ethyl 2-bromo-2,2-difluoroacetateLess sterically hindered; moderate reactivityLower antibacterial activity
Methyl 2-bromo-2,2-difluoroacetateLeast sterically hindered; low reactivityMinimal biological activity

Properties

IUPAC Name

tert-butyl 2-bromo-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMYBWTRZTNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263723-24-6
Record name tert-butyl 2-bromo-2,2-difluoroacetate
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